6-Ethynylpicolinonitrile
Overview
Description
6-Ethynylpicolinonitrile is a chemical compound with the molecular formula C8H5N3. It is characterized by the presence of an ethynyl group attached to the sixth position of a picolinonitrile ring. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated picolinonitrile under mild conditions .
Industrial Production Methods: Industrial production of 6-Ethynylpicolinonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include amines, carbonyl compounds, and substituted derivatives of this compound .
Scientific Research Applications
6-Ethynylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Ethynylpicolinonitrile involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
3-Amino-6-ethynylpicolinonitrile: Similar structure but with an amino group at the third position.
6-Ethynylpyridine: Lacks the nitrile group, making it less reactive in certain contexts.
Uniqueness: 6-Ethynylpicolinonitrile is unique due to the presence of both an ethynyl and a nitrile group, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
6-ethynylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPXSWCDFXYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 6-ethynylpicolinonitrile play in the glucose sandwich assay described in the research?
A: this compound (AEPO) functions as the Raman reporter molecule in the SERS-based glucose assay. [] It is conjugated to silver nanoparticles (AgNPs) that are functionalized with 3-aminopheyonyl boronic acid (APBA). The APBA selectively binds to glucose, forming a sandwich complex. When excited by a laser, AEPO generates a strong and distinctive SERS signal in the Raman silent region. This signal is directly proportional to the concentration of glucose, allowing for highly sensitive and specific detection. []
Q2: The research mentions that AEPO provides high sensitivity for glucose detection. What inherent property of AEPO contributes to this sensitivity in the context of SERS?
A: The research highlights that AEPO exhibits a "distinctive SERS peak in the Raman silent region." [] This is crucial for sensitivity because the Raman silent region has minimal background interference from other molecules. AEPO likely possesses a molecular structure that, when adsorbed onto the silver nanoparticles, leads to strong enhancement of its Raman scattering, resulting in a clear and easily detectable signal even at low glucose concentrations. []
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